

2-Ethyl-5-methylpyrazine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylpyrazine**

Cat. No.: **B082492**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethyl-5-methylpyrazine**: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Ethyl-5-methylpyrazine**. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and concepts.

Introduction

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.^{[1][2]} It is a significant contributor to the flavor and aroma profiles of a wide variety of baked, roasted, and cooked foods, including coffee, cocoa, peanuts, and bread.^{[3][4]} ^[5] In nature, it is primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.^{[3][6]} This compound is characterized by its distinct nutty, roasted, and cocoa-like aroma.^{[2][5]} Due to its sensory properties, it is widely used as a flavoring agent in the food industry.^{[1][3]}

Chemical and Physical Properties

The fundamental properties of **2-Ethyl-5-methylpyrazine** are summarized below. These values are critical for its application in various scientific and industrial contexts.

General and Identification Properties

Property	Value	Source
IUPAC Name	2-ethyl-5-methylpyrazine	[1]
Synonyms	2-Methyl-5-ethylpyrazine, 5-Ethyl-2-methylpyrazine	[1] [7]
CAS Number	13360-64-0	[1] [7]
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [7]
Molecular Weight	122.1677 g/mol	[7]
Appearance	Colorless to slightly yellow liquid	[1] [2]
Odor	Nutty, roasted, grassy, coffee-like	[1] [2] [3] [8]
Odor Threshold	16 to 100 ppb in water	[3] [4]

Physicochemical Data

Property	Value	Source
Density	0.960 - 0.970 g/cm ³	[1]
0.964 g/cm ³ at 25.00 °C	[8]	
0.977 ± 0.06 g/cm ³ (Predicted)	[4] [9]	
Boiling Point	170.83 °C at 760 mm Hg (Estimated)	[10]
57.00 °C at 10.00 mm Hg	[8]	
Flash Point	138.00 °F (58.89 °C) TCC	[8]
Solubility	Soluble in water and organic solvents (e.g., ethanol)	[1] [2] [8]
Refractive Index	1.491 - 1.501	[1]
1.502 at 20.00 °C	[8]	
logP (o/w)	2.340	[8]
pKa	1.94 ± 0.10 (Predicted)	[4] [9]

Chemical Profile

Stability and Reactivity: **2-Ethyl-5-methylpyrazine** possesses a degree of stability conferred by its aromatic pyrazine ring.[\[2\]](#) The conjugated π electron system of the ring delocalizes electron density, which reduces the molecule's overall energy and enhances its stability under normal conditions.[\[2\]](#) However, it can undergo chemical reactions under specific conditions. It may react with strong oxidizing agents, strong acids, or at high temperatures.[\[2\]](#)[\[11\]](#) The alkyl side chains (ethyl and methyl groups) can also be susceptible to reactions such as oxidation.[\[2\]](#)

Safety and Hazards: This compound is classified as a flammable liquid and vapor.[\[1\]](#)[\[12\]](#) It is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[\[8\]](#)[\[12\]](#) Appropriate safety precautions, such as wearing protective gloves, clothing, and eye/face protection, should be observed during handling.[\[8\]](#)[\[13\]](#) It should be stored in a well-ventilated place, kept cool, and away from heat, sparks, and open flames.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Accurate analysis of **2-Ethyl-5-methylpyrazine** is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for its characterization and quantification.[\[14\]](#)[\[15\]](#) Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general methodology for the analysis of pyrazines in complex matrices.

Objective: To identify and quantify **2-Ethyl-5-methylpyrazine**.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- **Rationale:** HS-SPME is a solvent-free and sensitive technique for extracting volatile compounds like pyrazines from a sample matrix.[\[6\]](#)
- **Procedure:**
 - Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[\[16\]](#)
 - If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine derivative).[\[6\]](#)
 - Immediately seal the vial with a PTFE/silicone septum.[\[16\]](#)
 - Place the vial in a heating block or autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow analytes to partition into the headspace.[\[6\]](#)[\[16\]](#)
 - Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.[\[6\]](#)[\[16\]](#)

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):
 - Injection Port: Operate in splitless mode at a temperature of ~250°C for thermal desorption of analytes from the SPME fiber.[6][16]
 - Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
 - Column: A polar capillary column (e.g., DB-WAX) or a non-polar column (e.g., DB-1, ZB-5MS) can be used.[14][16]
 - Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized based on the specific column and sample matrix.[6]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Ion Source Temperature: ~230°C.[6]
 - Transfer Line Temperature: ~280°C.[6]
 - Acquisition Mode: For identification, use full scan mode (e.g., m/z 35-350). For targeted quantification and improved sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of **2-Ethyl-5-methylpyrazine**.[6][16]

3. Data Analysis:

- Identify **2-Ethyl-5-methylpyrazine** by comparing its mass spectrum with reference libraries (e.g., NIST) and by confirming its retention index (RI) against known standards.[14][16]
- For quantification, integrate the peak area of a characteristic ion and compare it to a calibration curve generated from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for obtaining ¹H and ¹³C NMR spectra for structural verification.

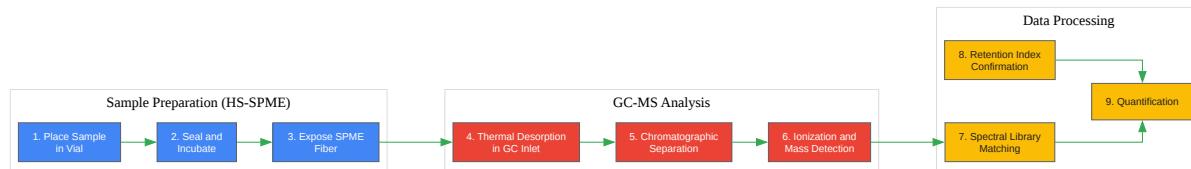
Objective: To confirm the molecular structure of **2-Ethyl-5-methylpyrazine**.

1. Sample Preparation:

- Dissolve a few milligrams of the purified **2-Ethyl-5-methylpyrazine** sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

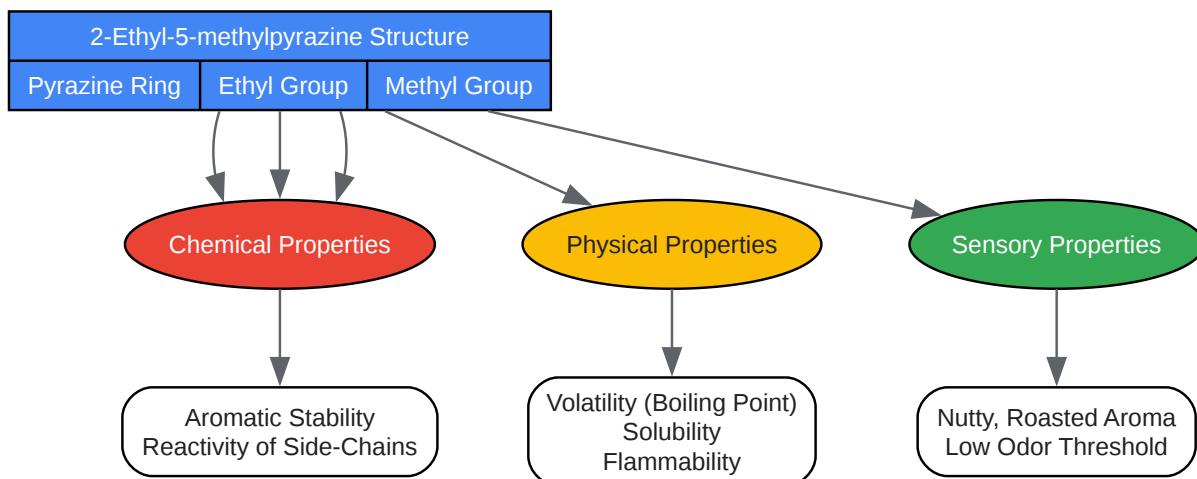
2. NMR Spectrometer and Data Acquisition:

- Instrument: A high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[17][18]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional proton-decoupled carbon spectrum.
 - This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR (Optional but Recommended):
 - Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the ethyl and methyl groups to the pyrazine ring.[19]


3. Data Processing and Interpretation:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

- Perform phase and baseline corrections on the resulting spectra.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ^1H and ^{13}C spectra to assign signals to the specific atoms in the molecule's structure.


Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the structure of **2-Ethyl-5-methylpyrazine** and its key properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis of **2-Ethyl-5-methylpyrazine**.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]
- 3. 2-Ethyl-5-methylpyrazine | 13360-64-0 [chemicalbook.com]
- 4. 2-Ethyl-5-methylpyrazine Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 8. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 9. 2-Ethyl-5-methylpyrazine CAS#: 13360-64-0 [m.chemicalbook.com]

- 10. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodsentscompany.com]
- 11. fishersci.com [fishersci.com]
- 12. synergine.com [synergine.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mobt3ath.com [mobt3ath.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Ethyl-5-methylpyrazine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082492#2-ethyl-5-methylpyrazine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b082492#2-ethyl-5-methylpyrazine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com